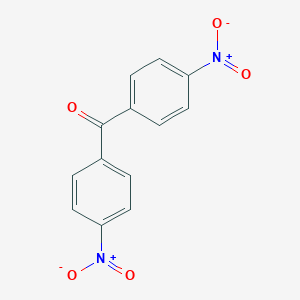

Bis(4-nitrophenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFCWUHTGYXRNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288778 | |

| Record name | bis(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033-26-7 | |

| Record name | NSC57571 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to Bis 4 Nitrophenyl Methanone and Its Derivatives

Direct Synthetic Routes to Bis(4-nitrophenyl)methanone Analogs

The direct synthesis of analogs of bis(4-nitrophenyl)methanone often involves the construction of heterocyclic systems incorporating the (4-nitrophenyl)methanone moiety. Thiazole (B1198619) and pyrazole (B372694) derivatives are of particular interest due to their broad spectrum of biological activities.

A common and effective method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. This method can be adapted to produce thiazoles bearing a 4-nitrophenyl group.

One specific strategy involves the synthesis of 2-amino-4-(4-nitrophenyl)thiazole. This is achieved by refluxing 4-nitro-α-bromoacetophenone with thiourea (B124793) in an alcoholic solvent. The 4-nitro-α-bromoacetophenone acts as the α-haloketone component, directly introducing the (4-nitrophenyl)methanone moiety into the thiazole ring. The resulting 2-aminothiazole (B372263) can then be further functionalized. For example, it can be acetylated with chloroacetyl chloride and subsequently reacted with various heterocyclic thiols to generate a library of derivatives researchgate.net.

The general reaction scheme is as follows:

Step 1: Thiazole Ring Formation: 4-nitro-α-bromoacetophenone is reacted with thiourea to yield 2-amino-4-(4-nitrophenyl)thiazole.

Step 2: Acetylation: The amino group of the thiazole is acetylated using chloroacetyl chloride.

Step 3: Nucleophilic Substitution: The chloroacetylated intermediate is then reacted with different 2-thiol compounds to produce the final thiazole derivatives researchgate.net.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| 4-nitro-α-bromoacetophenone | Thiourea | 2-amino-4-(4-nitrophenyl)thiazole | Reflux in absolute methanol |

| 2-amino-4-(4-nitrophenyl)thiazole | Chloroacetyl chloride | 2-(chloroacetamido)-4-(4-nitrophenyl)thiazole | Dry benzene (B151609) |

| 2-(chloroacetamido)-4-(4-nitrophenyl)thiazole | 2-mercaptobenzimidazole | 2-((2-mercaptobenzimidazol-1-yl)acetamido)-4-(4-nitrophenyl)thiazole | Anhydrous potassium carbonate, dry acetone |

The synthesis of pyrazole derivatives often proceeds through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. To incorporate a nitrophenyl group, a chalcone (B49325) bearing a nitro substituent can be utilized as a precursor to the 1,3-dicarbonyl system or a related reactive intermediate.

A direct pathway to a pyrazoline system, a precursor to pyrazole, involves the cyclization of a chalcone with hydrazine hydrate (B1144303). For instance, a chalcone containing a 4-nitrophenyl group can be synthesized and subsequently reacted with hydrazine hydrate in a suitable solvent like 2-butanol (B46777). This reaction can proceed without the need for an acid catalyst and yields the corresponding 3-(4'-nitrophenyl)-4,5-dihydro pyrazole derivative aip.org. The pyrazoline can then be oxidized to the corresponding pyrazole if desired.

The synthesis can be summarized as follows:

Chalcone Formation: An appropriate acetophenone (B1666503) is reacted with a 4-nitrobenzaldehyde (B150856) to form a chalcone with a 4-nitrophenyl moiety.

Pyrazoline Synthesis: The chalcone is then refluxed with hydrazine hydrate to yield the pyrazoline derivative aip.org.

| Reactant 1 | Reactant 2 | Product | Yield | Reaction Conditions |

|---|---|---|---|---|

| Chalcone with 4-nitrophenyl group | Hydrazine hydrate | 3-(4'-nitrophenyl)-4,5-dihydro pyrazole | 45.07% | Reflux in 2-butanol for 30 hours |

Precursor Synthesis and Functional Group Transformations Leading to Bis(4-nitrophenyl)methanone-Containing Structures

The synthesis of bis(4-nitrophenyl)methanone itself can be achieved through several methods, with the Friedel-Crafts acylation being a prominent route. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

A common approach is the Friedel-Crafts acylation of nitrobenzene (B124822) with 4-nitrobenzoyl chloride. In this reaction, nitrobenzene serves as the aromatic substrate, and 4-nitrobenzoyl chloride is the acylating agent. A strong Lewis acid, such as aluminum chloride (AlCl₃), is typically used as a catalyst. The reaction introduces the second 4-nitrophenyl group to form bis(4-nitrophenyl)methanone.

Alternatively, a two-step process can be employed starting from 3-ethyl-4-nitrobenzoic acid. This acid is first converted to its acid halide, for example, by reacting with thionyl chloride. The resulting 3-ethyl-4-nitrobenzoyl chloride can then be used in a Friedel-Crafts acylation with an appropriate aromatic compound to yield a (3-ethyl-4-nitrophenyl)-aryl-methanone google.com. While this example does not directly yield bis(4-nitrophenyl)methanone, it illustrates the general strategy of using a substituted nitrobenzoic acid as a precursor.

Functional group transformations are also crucial in the synthesis of derivatives. For example, the nitro groups of bis(4-nitrophenyl)methanone can be reduced to amino groups, providing a pathway to a different class of derivatives.

Green Chemistry Approaches and Process Intensification in Synthesis Research

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. This is particularly relevant in the synthesis of nitroaromatic compounds, which can involve harsh reaction conditions and the use of toxic reagents.

One green chemistry approach that has been successfully applied to the synthesis of thiazole derivatives involves the use of a recyclable biocatalyst under ultrasonic irradiation. For example, a novel series of thiazoles has been synthesized efficiently using a pyromellitimide benzoyl thiourea cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel as a green biocatalyst. This method offers several advantages, including mild reaction conditions, shorter reaction times, and high yields. The catalyst can also be recovered and reused multiple times without a significant loss of activity mdpi.com.

The use of ultrasound in this process is a form of process intensification. Sonication can enhance reaction rates and yields by providing the necessary activation energy through acoustic cavitation. This method avoids the need for high temperatures and pressures, further contributing to the greenness of the synthesis.

| Parameter | Conventional Method (e.g., using TEA) | Green Method (PIBTU-CS hydrogel and ultrasound) |

|---|---|---|

| Catalyst | Triethylamine (TEA) | Recyclable PIBTU-CS hydrogel |

| Energy Source | Conventional heating (reflux) | Ultrasonic irradiation |

| Reaction Time | Longer | Shorter (30-60 min) |

| Yield | Generally lower | Significantly higher |

| Environmental Impact | Use of volatile and potentially harmful base | Use of a biodegradable and recyclable catalyst |

These green chemistry approaches are crucial for the sustainable production of bis(4-nitrophenyl)methanone and its derivatives, minimizing waste and environmental impact while improving efficiency.

Advanced Reaction Mechanisms and Reactivity of Bis 4 Nitrophenyl Methanone Scaffolds

Mechanistic Investigations of Central Carbon Reactivity in Nitrophenyl-Substituted Methanone (B1245722) Systems

The carbon atom of the methylene (B1212753) bridge in related nitrophenyl-substituted systems can exhibit acidic properties, making it a focal point for studies on proton transfer and carbanion formation. Although direct studies on bis(4-nitrophenyl)methanone's central carbon acidity are less common, extensive research on analogous compounds, such as 4-nitrophenyl[bis(ethylsulfonyl)]methane, provides significant insights into the fundamental mechanisms at play.

The study of proton abstraction from carbon acids like 4-nitrophenyl[bis(ethylsulfonyl)]methane by organic bases in solvents like acetonitrile (B52724) offers a window into the kinetics and thermodynamics of these reactions. The presence of the 4-nitrophenyl group is crucial for stabilizing the resulting carbanion.

Kinetic and equilibrium experiments involving the deprotonation of 4-nitrophenyl[bis(ethylsulfonyl)]methane with strong cyclic organic bases, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), have been conducted. researchgate.net The reaction involves the transfer of a proton from the central carbon of the carbon acid to the base, forming a carbanion and the protonated base. The spectral changes observed, with the anion of 4-nitrophenyl[bis(ethylsulfonyl)]methane showing a maximum absorbance at 446 nm, allow for the monitoring of the reaction progress. researchgate.net

The thermodynamic and activation parameters for this proton transfer reaction provide detailed information about the process. For instance, the enthalpies of activation (ΔH‡) are relatively low, but are compensated by negative entropies of activation (ΔS‡), which is characteristic of reactions involving significant structural rearrangement in the transition state. researchgate.net

Table 1: Kinetic and Thermodynamic Parameters for the Deprotonation of 4-nitrophenyl[bis(ethylsulfonyl)]methane in Acetonitrile at 25°C

| Base | Equilibrium Constant (K / M⁻¹) | Enthalpy of Activation (ΔH‡ / kJ mol⁻¹) | Entropy of Activation (ΔS‡ / J mol⁻¹ K⁻¹) |

| TBD | 906 | 18.1 | -40.3 |

| MTBD | 705 | 13.5 | -62.3 |

Data sourced from a study on the deprotonation of 4-nitrophenyl[bis(ethylsulfonyl)]methane by TBD and MTBD in acetonitrile. researchgate.net

These studies show that the kinetics of proton transfer for sulfonyl-activated carbon acids are of interest due to the structure of the resulting carbanion. researchgate.net The rate constants for these reactions are typically several orders of magnitude lower than for "normal" acids, which is indicative of a high degree of charge delocalization in the carbanion. academie-sciences.fr

The mechanism of proton transfer between a carbon acid like 4-nitrophenyl[bis(ethylsulfonyl)]methane and a strong base involves several key species. The proposed pathway includes the formation of a transition state complex (TS), which then leads to an ion-pair (IP) composed of the carbanion and the protonated base. This ion-pair can then dissociate into free ions (I). researchgate.net

The structure of the transition state is thought to be different for different bases, as suggested by the varying activation parameters. researchgate.net For the reaction to proceed, significant structural changes are required, moving from the initial reactants to the transition state and then to the resulting ion-pair and dissociated ions. researchgate.net

The carbanion formed from disulfonyl carbon acids experiences significant charge delocalization. academie-sciences.fr X-ray crystal structure analysis of the complex between 4-nitrophenyl[bis(ethylsulfonyl)]methane and TBD reveals a nearly planar carbanionic center, indicating sp² hybridization. academie-sciences.fr This planarity is crucial as it allows for effective conjugation and delocalization of the negative charge into the phenyl ring and the nitro group. The shortening of the bond between the acidic carbon and the phenyl ring in the complex further supports the delocalization of the negative charge into this part of the molecule. academie-sciences.fr

Nucleophilic and Electrophilic Reaction Pathways Associated with the Carbonyl Center and Aromatic Rings

The chemical behavior of bis(4-nitrophenyl)methanone is dominated by the electrophilic nature of both its carbonyl carbon and the aromatic rings, a direct consequence of the powerful electron-withdrawing nitro groups.

Nucleophilic Attack at the Carbonyl Center: The carbonyl carbon in bis(4-nitrophenyl)methanone is highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is due to the two nitro groups, which strongly withdraw electron density from the entire molecule, increasing the partial positive charge on the carbonyl carbon. This makes it more reactive towards nucleophiles compared to unsubstituted benzophenone (B1666685). libretexts.org Reactions typical for ketones, such as additions of organometallic reagents or reductions, are expected to occur readily at this center.

Nucleophilic Aromatic Substitution: The nitro groups also activate the aromatic rings towards nucleophilic aromatic substitution (SNA_r). The strong electron-withdrawing effect polarizes the rings, making the carbon atoms at the para positions (and ortho) to the nitro groups electron-deficient and thus targets for nucleophiles. Under specific conditions, nucleophiles can replace the nitro groups.

Electrophilic Reactions: The primary electrophilic reactions associated with bis(4-nitrophenyl)methanone involve the reduction of the nitro groups. These groups can be reduced to amino groups using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride. This transformation is a key step in synthesizing derivatives with different electronic and functional properties. While the aromatic rings are deactivated towards electrophilic aromatic substitution due to the nitro groups, the carbonyl group can be involved in acid-catalyzed reactions. For instance, in reactions analogous to the Friedel-Crafts alkylation of pyrrole (B145914) with p-nitrobenzaldehyde, a Brønsted acid catalyst protonates the carbonyl oxygen, which facilitates the nucleophilic attack by the pyrrole ring. mdpi.com

Comparative Reactivity Analysis with Analogous Diaryl Ketones

The reactivity of bis(4-nitrophenyl)methanone can be better understood by comparing it with other diaryl ketones, such as benzophenone (unsubstituted) and ketones with electron-donating groups. The electronic nature of the substituents on the aryl rings is a primary determinant of the ketone's reactivity.

Reactivity towards Nucleophiles: Aldehydes are generally more reactive than ketones, and within ketones, reactivity is heavily influenced by electronic effects. libretexts.org The carbonyl carbon in bis(4-nitrophenyl)methanone is significantly more electrophilic than in benzophenone. The electron-withdrawing nitro groups in the para positions greatly enhance the partial positive charge on the carbonyl carbon, making it a much harder electrophile and thus more susceptible to attack by nucleophiles. Conversely, diaryl ketones bearing electron-donating groups (like methoxy) would be less reactive towards nucleophiles due to the donation of electron density to the carbonyl carbon.

Table 2: Comparative Reactivity of Diaryl Ketones towards Nucleophiles

| Diaryl Ketone | Substituent Effect | Electrophilicity of Carbonyl Carbon | Expected Reactivity |

| Bis(4-methoxyphenyl)methanone | Electron-donating (-OCH₃) | Decreased | Low |

| Benzophenone | Neutral (-H) | Moderate | Moderate |

| Bis(4-nitrophenyl)methanone | **Electron-withdrawing (-NO₂) ** | Increased | High |

Computational and Theoretical Investigations of Bis 4 Nitrophenyl Methanone and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov Calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), allow for the optimization of molecular geometries and the prediction of various electronic parameters. nih.govnanobioletters.comseejph.com These theoretical studies are crucial for understanding the structure-property relationships in nitrophenyl-methanone derivatives. nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔEg), is a critical parameter for determining molecular stability; molecules with smaller energy gaps are generally more reactive. mdpi.com

In analogs of Bis(4-nitrophenyl)methanone, the HOMO is often localized on the phenyl rings and the methanone (B1245722) bridge, while the LUMO is typically concentrated on the electron-withdrawing nitro groups (NO₂). seejph.comrsc.org This distribution facilitates intramolecular charge transfer from the HOMO to the LUMO. For example, in a study of a 4,5-bis(4-nitrophenyl) derivative, the calculated HOMO-LUMO gap was found to be 4.0 eV, indicating significant reactivity. mdpi.comresearchgate.net The presence of strong electron-withdrawing groups like the nitro group tends to lower the LUMO energy, which can modulate the energy gap and influence the molecule's electronic properties. rsc.org The energy gap for a nitrophenyl-piperidone derivative was calculated to be 4.2140 eV. nanobioletters.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEg) (eV) | Source |

|---|---|---|---|---|

| 4,5-bis(4-Nitrophenyl)-decahydro- nih.govCurrent time information in Berlin, DE.diazino[4,5-d]pyrimidine-2,7-dione | - | - | 4.0 | mdpi.comresearchgate.net |

| Nitrophenyl-piperidone derivative | - | - | 4.2140 | nanobioletters.com |

| Ruthenium complex with nitrophenyl-terpyridine ligand | -6.9 | -3.7 | 3.2 | rsc.org |

| Ruthenium complex with terpyridine ligand (for comparison) | -7.0 | -3.5 | 3.5 | rsc.org |

Global reactivity descriptors, derived from FMO energies, can quantify the electron-donating (ω−) and electron-accepting (ω+) power of a molecule. These parameters help in understanding the electrophilic or nucleophilic nature of a compound. For a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, DFT calculations showed that the presence of two nitro groups in one of the analogs (M6) enhanced its electrophilic character. nih.gov This suggests that Bis(4-nitrophenyl)methanone, with its two nitro groups, would also exhibit strong electron-accepting capabilities. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map uses a color scale to represent electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). mdpi.com

For nitrophenyl derivatives, the MEP analysis consistently shows that the most negative potential (red regions) is located around the oxygen atoms of the nitro groups and the carbonyl group. nih.govmdpi.com This indicates these are the primary sites for electrophilic interactions. nih.govseejph.com Conversely, the hydrogen atoms of the phenyl rings typically show a positive potential (blue or green regions), making them potential sites for nucleophilic attack. mdpi.com This charge distribution highlights the molecule's reactivity and potential for forming intermolecular interactions. mdpi.comresearchgate.net

Natural Bonding Orbital (NBO) analysis provides detailed insight into intramolecular interactions, such as charge transfer and hyperconjugation. seejph.commdpi.com By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis can quantify the stabilization energy (E²) associated with these delocalization events. Higher E² values indicate stronger interactions.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like those containing electron-donating and electron-withdrawing groups connected by a π-conjugated system, are candidates for nonlinear optical (NLO) materials. nih.gov These materials have applications in modern communication and data storage technologies. psu.edu The presence of nitro groups (acceptor) and the phenyl-carbonyl system (part of the conjugated bridge) in Bis(4-nitrophenyl)methanone suggests potential NLO activity.

The first hyperpolarizability (β₀) is a key measure of a molecule's second-order NLO response. nih.gov DFT calculations are frequently employed to predict the β₀ values of organic compounds. psu.edu For a molecule to have a non-zero β₀, it must lack a center of symmetry. psu.edu

Computational studies on various nitrophenyl-methanone analogs have shown that they possess significant NLO properties. nih.govmdpi.com For a series of pyrazoline derivatives containing a nitrophenyl group, the calculated β₀ values were found to be significantly greater than that of urea (B33335), a standard reference material for NLO properties. nih.gov In one study, the hyperpolarizability of compounds with two NO₂ groups was enhanced. nih.gov Another study on a 4,5-bis(4-nitrophenyl) derivative also reported remarkable β₀ values, indicating its potential as an NLO material. mdpi.com The magnitude of hyperpolarizability is often linked to the HOMO-LUMO gap, with smaller gaps generally leading to larger β₀ values due to easier charge transfer. psu.edu

Table 2: Calculated First Hyperpolarizability (β₀) for NLO-active Analogs

| Compound/Analog | First Hyperpolarizability (β₀) (esu) | Method | Source |

|---|---|---|---|

| (4-fluorophenyl)[5-(4-nitrophenyl)...]methanone derivatives | 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ | B3LYP/6-31G(d,p) | nih.gov |

| 4,5-bis(4-Nitrophenyl)-decahydro- nih.govCurrent time information in Berlin, DE.diazino[4,5-d]pyrimidine-2,7-dione | 2047.66 au (approx. 1.77 × 10⁻²⁹ esu) | B3LYP/6-311+G(d,p) | mdpi.com |

| DTS(FBTTh₂)₂-based derivative (MSTD7) | 13.44 × 10⁻²⁷ | M06/6-31G(d,p) | nih.gov |

Note: Conversion from atomic units (a.u.) to electrostatic units (esu) can vary based on the convention used. 1 a.u. of first hyperpolarizability is approximately 8.639 x 10⁻³³ esu.

Structure-NLO Property Relationships in Related Systems

The quest for new materials with enhanced nonlinear optical (NLO) properties for applications in photonics and optoelectronics has driven extensive research into organic molecules with specific structural features. The relationship between molecular structure and NLO response is a key area of investigation, with computational studies providing valuable insights. In systems related to bis(4-nitrophenyl)methanone, several key structural factors have been identified as crucial for tuning NLO properties.

A fundamental principle in the design of NLO molecules is the incorporation of electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system. This D-π-A architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a primary origin of the second-order NLO response. In benzophenone (B1666685) derivatives, the carbonyl group can act as an electron-withdrawing group, and its effectiveness is amplified by the presence of other acceptors, such as the nitro groups in bis(4-nitrophenyl)methanone.

Computational studies on various benzophenone analogs have systematically explored the impact of different substituents on the first hyperpolarizability (β), a measure of the second-order NLO response. For instance, theoretical investigations on 4-fluoro-4-hydroxybenzophenone have shown how substitution influences charge distribution and, consequently, the NLO properties. scispace.com The introduction of electron-withdrawing groups like fluorine and electron-donating groups like hydroxyl can alter the dipole moment, polarizability, and hyperpolarizability of the molecule.

The planarity of the molecule also plays a significant role. In a study of benzophenone and its hydrazone derivatives, molecular planarity, affected by the presence of an azomethine group, was found to be a critical factor in modulating the optical properties. dntb.gov.ua Enhanced planarity can lead to more effective π-conjugation and, therefore, a larger NLO response.

Furthermore, the nature and position of the substituent groups are paramount. Studies on chalcone (B49325) derivatives, which share structural similarities with benzophenones, have demonstrated that the strategic placement of donor and acceptor groups can lead to a significant enhancement of NLO properties. bohrium.com For example, a study on a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives revealed that a compound with two NO2 groups exhibited enhanced electrophilicity and, consequently, enhanced NLO properties. nih.gov

The following table summarizes the calculated first hyperpolarizability (β₀) for a selection of related organic compounds, highlighting the impact of different structural modifications on the NLO response.

| Compound/System | Computational Method | Calculated First Hyperpolarizability (β₀) (esu) | Reference |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives (M1-M6) | B3LYP/6-31G(d,p) | 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ | nih.gov |

| 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- researchgate.netmdpi.comdiazino[4,5-d]pyrimidine-2,7-dione | B3LYP/6-311+G(d,p) | High (qualitative) | researchgate.netmdpi.com |

| 4-fluoro-4-hydroxybenzophenone | DFT | High (qualitative) | scispace.comtandfonline.com |

Table 1: Calculated First Hyperpolarizability of Related NLO Compounds

Conformational Analysis and Intermolecular Interactions through Computational Modeling

Computational studies, often employing Density Functional Theory (DFT), can be used to calculate the energies of different conformers and identify the most stable geometries. For instance, in a study of N-aryl-N′-4-nitrophenyl ureas, it was found that the planarity of the phenyl rings with respect to the urea plane is a key conformational feature that is influenced by intermolecular hydrogen bonding. acs.org While the planar conformation was found to be more stable for the isolated molecule, crystal packing forces could favor a twisted conformation. acs.org

Intermolecular interactions play a crucial role in the solid-state packing of these molecules. Hydrogen bonds, though often weak, can be highly directional and significantly influence the crystal structure. In the crystal structure of N-aryl-N′-4-nitrophenyl ureas, a competition between N-H···O=C (urea) and N-H···O=N (nitro) hydrogen bonds was observed, leading to different packing motifs. acs.org Hirshfeld surface analysis is a computational technique used to visualize and quantify these intermolecular contacts. For a newly synthesized 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- researchgate.netmdpi.comdiazino[4,5-d]pyrimidine-2,7-dione, Hirshfeld analysis revealed that H···H interactions were the most significant, followed by O···H and C···H contacts, providing a detailed picture of the crystal packing. researchgate.netmdpi.com

The following table presents key intermolecular interactions and conformational features identified in computational studies of related compounds.

| Compound/System | Computational Method | Key Intermolecular Interactions | Conformational Features | Reference |

| N-Aryl-N′-4-nitrophenyl ureas | DFT, X-ray crystallography | N-H···O (urea), N-H···O (nitro), C-H···O | Phenyl rings twisted or coplanar with urea plane depending on H-bonding | acs.org |

| 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- researchgate.netmdpi.comdiazino[4,5-d]pyrimidine-2,7-dione | DFT, Hirshfeld surface analysis | H···H, O···H, C···H | - | researchgate.netmdpi.com |

| (E,E)-1,4-bis(nitrophenyl)-2,3-diaza-1,3-butadienes | X-ray crystallography | C-H···O, iodo···nitro interactions, aromatic stacking | All-transoid conformation of the central chain, aryl rings twisted or coplanar | iucr.org |

| Diethyl 3,3′-[(4-nitrophenyl)methylene]bis(1H-indole-2-carboxylate) | X-ray crystallography | N-H···O, C-H···O, C-H···π | Indole (B1671886) rings nearly perpendicular, benzene (B151609) ring twisted relative to indole systems | nih.gov |

Table 2: Intermolecular Interactions and Conformational Data from Computational Studies

These computational investigations underscore the intricate interplay between molecular conformation and intermolecular forces in determining the solid-state architecture of bis(4-nitrophenyl)methanone analogs. This understanding is crucial for the rational design of new materials with tailored properties, as the macroscopic NLO response is not only a function of the individual molecular properties but also of their collective arrangement in the crystal lattice.

Applications in Advanced Materials Science Research

Design and Synthesis of Functional Materials Incorporating the Bis(4-nitrophenyl)methanone Moiety

The rigid ketone bridge and the highly polarizable nitroaromatic systems of bis(4-nitrophenyl)methanone serve as a foundational scaffold for creating novel functional materials. Its structure is a classic example of an acceptor-bridge-acceptor (A-π-A) configuration, which is a key design principle for various advanced materials.

While direct and extensive research on the NLO properties of bis(4-nitrophenyl)methanone itself is not widely documented, the broader class of nitroaromatic compounds is well-established in the field of nonlinear optics. The significant dipole moment and hyperpolarizability required for second-order NLO effects are often achieved by incorporating strong electron-donating and electron-withdrawing groups into a conjugated π-system.

In structures analogous to bis(4-nitrophenyl)methanone, the nitro group (-NO₂) acts as a powerful electron acceptor. The presence of two such groups connected by a ketone (-C=O-) bridge creates a molecule with a large ground-state dipole moment and significant intramolecular charge-transfer character upon excitation. This is a fundamental prerequisite for NLO activity, particularly for effects like second-harmonic generation (SHG). Research into related materials, such as N,1-bis(4-nitrophenyl)methanimine, which features a similar bis(4-nitrophenyl) core, highlights the interest in this structural motif for creating materials with specific electronic properties. nih.gov The synthesis of molecules like 2,5-Bis((4'-nitrophenyl)ethynyl)-1,4-di(propionyl)benzene further demonstrates the use of the nitrophenyl group as a key building block in creating extended, conjugated systems designed for molecular electronics, which often share principles with NLO material design. uni-konstanz.de

In the field of organic electronics, diaryl ketones, such as benzophenone (B1666685), have been successfully introduced as core structures to synthesize novel hole transport materials (HTMs) for applications in perovskite solar cells. researchgate.netrsc.org These materials often follow a Donor-Acceptor-Donor (D-A-D) molecular design, where the electron-deficient diaryl ketone serves as the central acceptor (A) unit, flanked by electron-donating (D) moieties. rsc.orgdntb.gov.ua

By analogy, the bis(4-nitrophenyl)methanone structure represents a potent acceptor core. The electron-withdrawing nature of both the ketone and the two nitro groups can effectively lower the Highest Occupied Molecular Orbital (HOMO) energy level of a material. researchgate.net This energy level tuning is critical for matching the valence band of the perovskite absorber, facilitating efficient extraction of holes and improving the open-circuit voltage (Voc) of the resulting solar cell. rsc.orgresearchgate.net

Research on benzophenone-cored HTMs has demonstrated their excellent thermal stability and their ability to produce high-performance solar cells. rsc.org For instance, a D-A-D molecule based on a benzophenone core (BP-DC) achieved a power conversion efficiency (PCE) of 16.70%. rsc.org An even higher efficiency of 18.27% was achieved with a dipyridyl ketone core (PT-DC), which offered better molecular interaction and film quality. rsc.org These findings underscore the potential of diaryl ketone-based structures as a versatile platform for high-performance HTMs. The incorporation of strong acceptors like the nitrophenyl group is a known strategy for developing dopants and charge transport materials for various organic electronic devices. google.com

Table 1: Performance of Diaryl Ketone-Based Hole Transport Materials in Perovskite Solar Cells

| Compound | Core Structure | Hole Mobility (cm² V⁻¹ s⁻¹) | Power Conversion Efficiency (PCE) | Ref |

| BP-DC | Benzophenone | Not specified | 16.70% | rsc.org |

| PT-DC | Dipyridyl Ketone | Higher than BP-DC | 18.27% | rsc.org |

| F22 | 2,2'-Bipyridine | Not specified | 17.71% | researchgate.net |

| F33 | 3,3'-Bipyridine | Not specified | 18.48% | researchgate.net |

Polymeric Materials Development Featuring Bis(4-nitrophenyl)methanone Units

The integration of nitro-functionalized ketone structures into polymer backbones is a known strategy for modifying polymer properties. A prime example is the chemical modification of Poly(ether ether ketone) (PEEK), a high-performance engineering thermoplastic. scielo.brscispace.com PEEK can undergo electrophilic nitration, where nitro groups are attached to its aromatic rings. scielo.brmdpi.com This process introduces the O₂N-Ar-C(O)-Ar- moiety, which is structurally related to bis(4-nitrophenyl)methanone, into the polymer chain.

The nitration of PEEK (NO₂-PEEK) alters its chemical and physical properties. For instance, it can increase the polymer's solubility in common organic solvents like dimethylformamide (DMF) and introduce basicity after reduction of the nitro groups to amines. scielo.brscispace.com The degree of nitration can be controlled, and at higher degrees, nitration occurs on the benzophenone segment of the PEEK monomer unit. researchgate.net This modification can change the material's surface characteristics, for example, by increasing hydrophilicity to reduce bacterial adhesion. mdpi.com

Furthermore, the presence of nitro compounds as impurities in monomers like 4,4'-difluorobenzophenone (B49673) is a significant consideration in the synthesis of Poly(Aryl Ether Ketones) (PAEK), indicating that such moieties can influence the polymerization process and the final properties of the resulting polymer. google.com While direct polymerization using bis(4-nitrophenyl)methanone as a monomer is not commonly reported, the synthesis of polymers from related nitrophenyl compounds, such as (4-nitrophenyl) methacrylate (B99206), has been explored. dergipark.org.tr This research demonstrates that monomers containing nitrophenyl groups can be readily polymerized to create materials with increased thermal stability, where the glass transition temperature of the polymer increases with the content of the nitrophenyl methacrylate monomer. dergipark.org.tr

Advanced Analytical Techniques in the Research and Characterization of Bis 4 Nitrophenyl Methanone Systems

Spectroscopic Methodologies for Structural Elucidation of Synthetic Derivatives

Spectroscopy is a fundamental tool in the analysis of newly synthesized molecules. By probing the interaction of electromagnetic radiation with the compound, chemists can deduce its structural formula, identify its constituent functional groups, and confirm its molecular weight. For derivatives of bis(4-nitrophenyl)methanone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic compounds in solution. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : In the context of bis(4-nitrophenyl)methanone derivatives, ¹H NMR is used to identify the number and connectivity of hydrogen atoms. The aromatic protons on the nitrophenyl rings typically appear as doublets in the downfield region of the spectrum, a consequence of the electron-withdrawing effects of both the nitro group and the central carbonyl group.

¹³C NMR Spectroscopy : This technique provides information on the carbon skeleton. Key signals include the carbonyl carbon, which is characteristically shifted downfield, and the aromatic carbons. The carbons directly attached to the electron-withdrawing nitro groups are also significantly shifted.

Beyond simple structural confirmation, NMR is a vital tool for mechanistic studies. nih.goved.ac.uk Techniques such as in situ reaction monitoring by NMR allow researchers to track the concentration of reactants, intermediates, and products over time. This provides valuable kinetic data and insights into reaction pathways. nih.gov For instance, in studies of related compounds like (E)-N,1-bis(4-nitrophenyl)methanimine, NMR has been used to monitor the progress of mechanochemical reactions, correlating reactivity with electronic parameters through Hammett analyses. researchgate.netrsc.org

Table 1: Predicted NMR Data for Bis(4-nitrophenyl)methanone

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 8.4 | Doublet | Protons ortho to -NO₂ group |

| ¹H | ~ 8.0 | Doublet | Protons ortho to -C=O group |

| ¹³C | ~ 194 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | ~ 151 | Singlet | Aromatic carbon attached to -NO₂ |

| ¹³C | ~ 142 | Singlet | Aromatic carbon attached to -C=O |

| ¹³C | ~ 131 | Singlet | Aromatic C-H |

Note: Data are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For bis(4-nitrophenyl)methanone, the IR spectrum is dominated by strong, characteristic absorption bands that confirm its key structural features. The most prominent peaks are associated with the carbonyl and nitro groups. spectroscopyonline.com

C=O Stretch : The ketone carbonyl group gives rise to a strong, sharp absorption band typically found in the region of 1650-1720 cm⁻¹.

N-O Stretches : The nitro group (NO₂) is readily identified by two very strong and distinct stretching vibrations: an asymmetric stretch usually appearing between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretches : Absorptions corresponding to the carbon-carbon double bonds within the aromatic rings are typically observed in the 1450-1600 cm⁻¹ region. libretexts.org

While primarily used for functional group identification, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can sometimes offer clues about the molecule's conformation and intermolecular interactions in the solid state.

Table 2: Characteristic IR Absorption Bands for Bis(4-nitrophenyl)methanone

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Ketone C=O | Stretch | 1660 - 1680 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Nitro N-O | Asymmetric Stretch | 1515 - 1560 | Very Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirming its molecular formula, and to deduce its structure by analyzing the fragmentation patterns of the molecule. libretexts.org

For bis(4-nitrophenyl)methanone (C₁₃H₈N₂O₅), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its monoisotopic mass of 272.04. guidechem.com Under electron ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragments. libretexts.org The analysis of these fragments provides a roadmap to the molecule's structure.

Common fragmentation pathways for nitroaromatic ketones include:

Cleavage adjacent to the carbonyl group, leading to the formation of a nitrophenoyl cation ([C₆H₄(NO₂)CO]⁺) at m/z 150.

Formation of the nitrophenyl cation ([C₆H₄NO₂]⁺) at m/z 122.

Loss of small neutral molecules, such as NO₂ (loss of 46 amu) or NO (loss of 30 amu), which is a characteristic fragmentation for nitro compounds. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for Bis(4-nitrophenyl)methanone

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 272 | Molecular Ion [M]⁺ | [C₁₃H₈N₂O₅]⁺ |

| 226 | [M - NO₂]⁺ | [C₁₃H₈NO₃]⁺ |

| 150 | Nitrophenoyl cation | [C₇H₄NO₃]⁺ |

| 122 | Nitrophenyl cation | [C₆H₄NO₂]⁺ |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both monitoring the progress of a chemical reaction and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and inexpensive technique used to qualitatively monitor a reaction. thieme.de By spotting the reaction mixture on a silica (B1680970) gel plate and developing it in an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the product spot. This allows for the determination of the optimal reaction time.

Column Chromatography : Following the completion of a reaction, column chromatography is often employed for the purification of the crude product. rsc.org The mixture is passed through a column packed with a stationary phase (commonly silica gel), and a solvent (mobile phase) is used to elute the components. The separation is based on the differential adsorption of the components to the stationary phase, allowing for the isolation of bis(4-nitrophenyl)methanone or its derivatives in high purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.net It is the method of choice for determining the precise purity of a final compound. A reverse-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, is typically suitable for analyzing compounds like bis(4-nitrophenyl)methanone. sielc.comsielc.com By comparing the area of the product peak to the total area of all peaks in the chromatogram, a quantitative purity value can be established.

Table 4: Typical HPLC Method for Purity Analysis of Bis(4-nitrophenyl)methanone Derivatives

| Parameter | Condition |

|---|---|

| Column | Reverse Phase (e.g., Newcrom R1, C18) |

| Mobile Phase | Acetonitrile (B52724) / Water with an acid modifier (e.g., formic acid) |

| Detection | UV-Vis Detector |

| Flow Rate | 1.0 mL/min |

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structures of Related Compounds

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule.

While a specific crystal structure for bis(4-nitrophenyl)methanone is noted in the literature, detailed XRD studies on closely related diphenyl compounds provide significant insight into its likely solid-state structure. researchgate.net For example, studies on substituted diphenyls show that the two aromatic rings are generally not coplanar but are twisted relative to each other. In 4-bromo-4'-nitrodiphenyl, this twist angle was found to be 35°. bath.ac.uk A similar non-planar conformation is expected for bis(4-nitrophenyl)methanone due to steric hindrance around the central carbonyl bridge.

Table 5: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| Bis(4-nitrophenyl)methanone | C₁₃H₈N₂O₅ |

| 3,3'-((4-nitrophenyl)methylene)bis(1H-indole) | C₂₃H₁₇N₃O₂ |

| (E)-N,1-bis(4-nitrophenyl)methanimine | C₁₃H₉N₃O₄ |

| Bis(3-(4-nitrophenyl)acrylamide) derivatives | Not specified |

| (4-nitrophenyl)phenyl-methanone | C₁₃H₉NO₃ |

| Bis(4-nitrophenyl)carbonate | C₁₃H₈N₂O₇ |

| Bis(4-chloro-3-nitrophenyl) sulphone | C₁₂H₆Cl₂N₂O₆S |

| 4-bromo-4'-nitrodiphenyl | C₁₂H₈BrNO₂ |

| 4-(4-nitrophenyl)thiomorpholine | C₁₀H₁₂N₂O₂S |

| 5-(4-nitrophenyl)furan-2-carboxylic acid | C₁₁H₇NO₅ |

| Acetonitrile | C₂H₃N |

Synthesis and Characterization of Derivatized Bis 4 Nitrophenyl Methanone Structures

Functionalization Strategies on the Aromatic Rings and the Ketone Moiety

The reactivity of bis(4-nitrophenyl)methanone is largely dictated by its three primary functional components: the two nitro groups, the aromatic rings, and the central carbonyl group. Strategic manipulation of these sites allows for a diverse range of derivatives.

Aromatic Ring Functionalization: The potent electron-withdrawing nature of the nitro groups deactivates the phenyl rings towards typical electrophilic substitution. However, these nitro groups themselves are primary targets for chemical transformation. A key strategy is the selective reduction of the nitro groups to form amino groups. This transformation converts the electron-deficient rings into electron-rich systems, fundamentally altering the molecule's chemical nature. The resulting bis(4-aminophenyl)methanone is a crucial precursor for polymers and agrochemicals. evitachem.com For instance, the reduction of the nitro group in related nitrophenyl compounds has been successfully achieved using reagents like nickel boride, generated in situ from sodium borohydride (B1222165) and nickel acetate, which provides high yields without affecting other unsaturated parts of the molecule. nih.gov Catalytic reduction using Raney Nickel with hydrogen gas or hydrazine (B178648) hydrate (B1144303) is another established method for converting nitroarenes to anilines. jetir.org

Ketone Moiety Functionalization: The carbonyl group is a hub of reactivity, primarily serving as an electrophilic site. evitachem.com

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of tetrahedral intermediates that can be protonated to yield diarylmethanols. evitachem.com

Reduction: The ketone can be reduced to a secondary alcohol, forming bis(4-nitrophenyl)methanol. This is often accomplished using reducing agents like sodium borohydride or lithium aluminum hydride. evitachem.com More advanced, enzyme-catalyzed methods using ketoreductases (KREDs) have been employed for the enantioselective reduction of various substituted diaryl ketones, affording chiral diarylmethanols in high yield and enantiomeric excess. nih.gov

These functionalization reactions are foundational for creating a library of derivatives with modified properties, enabling further investigation into their structure-activity relationships.

Synthesis of Heterocyclic Compounds Incorporating the (4-nitrophenyl)methanone Substructure

The bis(4-nitrophenyl)methanone framework serves as a valuable synthon for constructing complex heterocyclic systems. The reactive carbonyl group and the potential for the aromatic nitro groups to be converted into other functionalities provide multiple pathways for cyclization reactions.

One prominent approach involves using derivatives of bis(4-nitrophenyl)methanone, such as α,β-unsaturated ketones (chalcones), in cyclocondensation reactions. For example, 1,3-bis(4-nitrophenyl)prop-2-en-1-one can react with various binucleophiles to form five- and six-membered rings. researchgate.net

Reaction with hydroxylamine hydrochloride in the presence of a base yields 3,5-bis(4-nitrophenyl)-4,5-dihydroisoxazole. researchgate.net

Condensation with hydrazine hydrate produces the corresponding pyrazoline derivative. researchgate.net

Treatment with urea (B33335) or thiourea (B124793) under basic or acidic conditions leads to the formation of pyrimidine-2-ol or pyrimidine-2-thiol (B7767146) derivatives, respectively. researchgate.net

Another strategy involves the direct participation of the ketone's carbonyl group. Condensation reactions with 1,2-diamines can lead to the formation of heterocyclic systems like benzimidazoles. evitachem.com Furthermore, more intricate multi-step syntheses have been developed. For instance, o-nitroaryl-bis(fur-2-yl)methanes, which contain a related structural motif, can be reduced to the corresponding anilines. These intermediates can then undergo intramolecular cyclization to form complex nitrogen-containing heterocycles like carbazoles. mdpi.com Similarly, base-mediated reductive cyclization of nitrophenyl-containing precursors has been shown to be an effective method for synthesizing benzazocine frameworks. nih.gov These synthetic routes highlight the versatility of the (4-nitrophenyl)methanone substructure in building diverse heterocyclic scaffolds.

Research on Modified Diaryl Ketones with Electron-Withdrawing Substituents

Bis(4-nitrophenyl)methanone is a quintessential example of a diaryl ketone bearing strong electron-withdrawing groups. Research into analogous structures is driven by the unique chemical reactivity imparted by these substituents. The electron-deficient nature of the central carbonyl carbon is enhanced, making it more susceptible to nucleophilic attack. evitachem.com

Studies on the synthesis and reaction of such compounds reveal important trends. For example, in some catalytic systems for preparing symmetrical diaryl ketones, such as cobalt-catalyzed reactions of arylzinc reagents, substrates with electron-withdrawing groups have been found to produce lower yields compared to those with electron-donating substituents. researchgate.net This highlights the challenges and the need for specialized synthetic methods.

Conversely, the modification of these ketones has led to novel transformations. In one study, di-2-pyridyl ketones bearing electron-withdrawing fluoro- or trifluoromethyl groups were successfully converted into their corresponding decarbonylated bipyridyl products, demonstrating that these functional groups can be preserved under specific catalytic conditions. chemrxiv.org Asymmetric hydrogenation of diaryl ketones with dissimilar para-substituents has been achieved with high enantioselectivity, where noncovalent interactions like π-π stacking between the substrate and catalyst play a key role in stereochemical control. researcher.life The enzyme-catalyzed reduction of a range of diaryl ketones, including those with ortho, meta, and para electron-withdrawing groups, has been shown to proceed with high yield and selectivity, offering a green alternative to traditional chemical catalysts. nih.gov

Systematic Structure-Reactivity and Structure-Property Relationship Studies of Bis(4-nitrophenyl)methanone Derivatives

Understanding the relationship between the molecular structure of bis(4-nitrophenyl)methanone derivatives and their resulting chemical reactivity and physical properties is crucial for designing new molecules with specific functions. Such studies often involve synthesizing a series of related compounds and evaluating them through a combination of experimental and computational methods.

A pertinent example is the investigation of bis(3-(4-nitrophenyl)acrylamide) derivatives. niscpr.res.in In this research, a series of compounds was synthesized and characterized using spectroscopic techniques (IR, NMR, MS). niscpr.res.in Computational studies using Density Functional Theory (DFT) were performed to analyze their electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps. niscpr.res.in The MEP maps revealed that negative charges were predominantly located on oxygen atoms, while positive charges were concentrated on the N-H hydrogens, identifying these as likely sites for intermolecular interactions. niscair.res.in

The biological properties of these derivatives were also assessed. Their antioxidant capacities were quantified by measuring their ability to scavenge DPPH˙ and ABTS˙⁺ radicals. niscpr.res.in The results, which can be used to establish structure-property relationships, are summarized in the table below.

| Compound | DPPH˙ Scavenging IC₅₀ (µg/mL) | ABTS˙⁺ Scavenging IC₅₀ (µg/mL) |

|---|---|---|

| Derivative 1 | 156.4 ± 1.1 | 112.5 ± 0.9 |

| Derivative 2 | 149.2 ± 1.3 | 125.7 ± 1.2 |

| Derivative 3 | 168.7 ± 0.8 | 98.3 ± 1.4 |

| Ascorbic Acid (Standard) | 15.3 ± 1.5 | 8.9 ± 1.7 |

Such systematic studies, which link structural modifications to changes in electronic distribution and, consequently, to functional properties like antioxidant or antimicrobial activity, are essential for the rational design of new materials and therapeutic agents based on the bis(4-nitrophenyl)methanone scaffold. niscpr.res.inniscair.res.in

Future Research Directions and Emerging Paradigms for Bis 4 Nitrophenyl Methanone

Integration with Advanced Catalytic Systems

Future research is poised to integrate bis(4-nitrophenyl)methanone into advanced catalytic systems, both as a substrate for novel transformations and as a precursor to catalytic materials. The electron-deficient nature of the molecule makes it an excellent candidate for reductive catalytic processes.

A significant area of exploration is its use in photocatalytic reduction . The conversion of nitroaromatic compounds to aminoaromatics is a critical step in industrial synthesis, and photocatalysis offers a green alternative to traditional methods that often require harsh reagents or precious metal catalysts fourwaves.com. Research into multicomponent heterogenous photocatalysts could be applied to the selective reduction of the nitro groups on bis(4-nitrophenyl)methanone fourwaves.com. This would yield bis(4-aminophenyl)methanone, a valuable monomer for high-performance polymers, through an environmentally benign pathway using visible light at ambient temperature and pressure researchgate.netmdpi.com.

Furthermore, derivatives of bis(4-nitrophenyl)methanone could serve as ligands or components of novel catalysts. The introduction of coordinating functional groups onto the phenyl rings could lead to the development of new metal-organic frameworks (MOFs) or homogeneous catalysts with unique electronic properties conferred by the dinitro-benzophenone core.

Table 1: Potential Catalytic Applications for Bis(4-nitrophenyl)methanone

| Research Area | Potential Role of Bis(4-nitrophenyl)methanone | Catalytic System Example | Desired Product/Outcome |

|---|---|---|---|

| Photocatalytic Reduction | Substrate | Heterogenous photocatalysts (e.g., Cu2O/TiO2) under UV/Visible light | Bis(4-aminophenyl)methanone |

| Ligand Synthesis | Precursor for Ligands | Metal-Organic Frameworks (MOFs), Homogeneous Catalysts | Catalysts for fine chemical synthesis |

Exploration of Novel Supramolecular Assemblies

The molecular structure of bis(4-nitrophenyl)methanone, featuring hydrogen bond acceptors (carbonyl and nitro groups), makes it an ideal building block for constructing complex supramolecular assemblies through crystal engineering rsc.orgnih.gov.

Future work will likely focus on the design and synthesis of co-crystals . By combining bis(4-nitrophenyl)methanone with other molecules (co-formers) that have complementary hydrogen bond donors, it is possible to create new crystalline solids with tailored physical properties such as solubility and stability nih.govmdpi.com. The nitro groups can participate in various non-covalent interactions, including C-H···O hydrogen bonds, which can be exploited to guide the self-assembly process mdpi.commdpi.com. The study of supramolecular synthons, which are robust and recurring hydrogen bond patterns, will be crucial in predictably designing these architectures nih.govmdpi.com.

Moreover, the molecule's planar structure and potential for π-π stacking interactions between the nitrophenyl rings provide another dimension for controlling solid-state assembly mdpi.commdpi.com. Research into how different functional groups on derivative structures influence these intermolecular forces will enable the creation of materials with specific optical or electronic properties.

Table 2: Supramolecular Interactions and Potential Assemblies

| Interaction Type | Participating Groups | Potential Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | Carbonyl (C=O), Nitro (NO2) | Co-crystals, 1D chains, 2D networks |

| π-π Stacking | Nitrophenyl rings | Dimers, Columnar stacks |

Development of Sustainable Synthesis Routes

Traditional synthesis methods for diaryl ketones, such as Friedel-Crafts acylation, often involve harsh conditions and generate significant waste evitachem.com. A key future direction is the development of sustainable and "green" synthetic routes to bis(4-nitrophenyl)methanone and related compounds.

One promising approach is the use of visible-light-induced aerobic C-H oxidation . This method utilizes air as the oxidant and water as a solvent, representing a highly atom-economical and environmentally friendly strategy chemistryviews.org. Catalytic systems based on earth-abundant metals could be developed to mediate the direct oxidation of bis(4-nitrophenyl)methane to the desired ketone under mild conditions chemistryviews.org.

Another avenue involves advancements in carbonylative coupling reactions . The use of carbon monoxide (CO) gas is often a barrier due to its toxicity. Developing novel, solid CO surrogates that can be handled more safely would make carbonylative routes, such as the Suzuki-Miyaura coupling of an appropriate aryl halide and arylboronic acid, more accessible and sustainable researchgate.net. Research into phosphine-free catalytic systems for such couplings could further reduce the environmental impact .

Table 3: Comparison of Synthesis Routes for Diaryl Ketones

| Synthesis Method | Traditional (e.g., Friedel-Crafts) | Emerging Sustainable Method | Advantages of Sustainable Method |

|---|---|---|---|

| Reagents | Strong Lewis acids (e.g., AlCl3), acyl halides | Air, Water, CO surrogates chemistryviews.orgresearchgate.net | Green, cheap, and readily available reagents |

| Catalyst | Stoichiometric amounts | Catalytic amounts of transition metals | Lower catalyst loading, potential for recycling |

| Conditions | Often harsh, anhydrous | Mild (e.g., room temperature, atmospheric pressure) | Lower energy consumption, increased safety |

| Byproducts | Significant acid waste | Minimal, often just water | Reduced environmental impact |

Computational Design and Predictive Modeling for Enhanced Functionality

Computational chemistry is set to play a pivotal role in accelerating the discovery of new bis(4-nitrophenyl)methanone derivatives with enhanced functionalities. Techniques such as Density Functional Theory (DFT) and machine learning are becoming indispensable tools.

DFT calculations can provide deep insights into the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of bis(4-nitrophenyl)methanone and its derivatives mdpi.comniscpr.res.inniscair.res.in. These calculations can predict how structural modifications—such as changing substituent groups—will affect the molecule's properties, guiding synthetic efforts toward compounds with desired characteristics for applications in materials science or medicinal chemistry niscpr.res.injmchemsci.com.

Furthermore, predictive modeling using machine learning algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to forecast the biological activity or physical properties of a large library of virtual derivatives scielo.br. By training models on existing data for related benzophenone (B1666685) compounds, researchers can screen for molecules with high potential for specific applications, such as photopolymerization initiators or antileishmanial agents, thereby streamlining the discovery process and reducing the need for extensive experimental synthesis and testing scielo.brresearchgate.netpreprints.org. Expert systems can also be used to predict properties like bioavailability for cosmetic or pharmaceutical applications mdpi.com.

Table 4: Computational Tools and Their Applications

| Computational Method | Information Provided | Application in Research |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, reaction mechanisms, HOMO-LUMO gap niscpr.res.inniscair.res.in | Guiding the synthesis of derivatives with specific electronic or optical properties. |

| Machine Learning (e.g., QSAR) | Prediction of biological activity, physical properties scielo.br | Virtual screening of compound libraries to identify promising candidates for drug discovery or materials science. |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Bis(4-nitrophenyl)methanone, and what key reaction conditions should be optimized?

- Methodological Answer :

- Acid-catalyzed demethylation : Reacting precursors like (4-methoxyphenyl)(4-nitrophenyl)methanone with HBr in glacial acetic acid under reflux achieves selective demethylation . Optimize reaction time (e.g., 9 hours) and acid concentration to avoid side reactions.

- Nucleophilic substitution : The nitro group’s electron-withdrawing nature facilitates substitution reactions. For example, using NaSMe in DMF may lead to unintended thioether formation, highlighting the need for non-nucleophilic acids (e.g., HBr/AcOH) to preserve the nitro group .

- Key conditions : Monitor temperature (reflux ~110–120°C), stoichiometry of reagents, and solvent polarity to control reaction pathways.

Q. Which spectroscopic techniques are most effective for characterizing Bis(4-nitrophenyl)methanone, and what diagnostic peaks should researchers expect?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Aromatic protons adjacent to nitro groups resonate downfield (δ 8.3–8.4 ppm as doublets), while protons on the methanone-linked phenyl rings appear at δ 7.6–7.9 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~190–195 ppm, and nitro-substituted carbons are typically ~125–130 ppm .

- IR spectroscopy : Strong asymmetric and symmetric stretching vibrations for nitro groups (NO₂) at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively. The carbonyl (C=O) stretch appears at ~1650–1680 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks (M⁺) at m/z 227 (calculated for C₁₃H₉NO₃) confirm the molecular weight .

Q. What are the recommended storage conditions and stability considerations for Bis(4-nitrophenyl)methanone in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or photodegradation. Avoid exposure to moisture and light .

- Stability : The nitro groups may decompose under prolonged heat (>100°C) or strong reducing agents. Monitor for color changes (yellow to brown) as an indicator of degradation .

Advanced Questions

Q. How can researchers resolve contradictions in reported reaction yields or purity levels for Bis(4-nitrophenyl)methanone synthesis?

- Methodological Answer :

- Reproducibility : Standardize reaction parameters (e.g., solvent purity, catalyst batch) and use controlled heating methods (e.g., oil bath vs. microwave).

- Analytical validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>98%) and GC-MS to identify volatile byproducts .

- Cross-referencing : Compare spectral data (e.g., NMR, IR) with literature values from authoritative sources like NIST or peer-reviewed journals .

Q. What mechanistic insights explain the reactivity of the nitro groups in Bis(4-nitrophenyl)methanone during nucleophilic substitution reactions?

- Methodological Answer :

- Electron-withdrawing effect : The nitro group meta-directs electrophilic substitution, polarizing the aromatic ring and activating para positions for nucleophilic attack.

- Competing pathways : In HBr/AcOH, demethylation proceeds via protonation of the methoxy group, forming a carbocation intermediate, rather than nitro substitution .

- Kinetic studies : Use isotopic labeling (e.g., ¹⁸O in nitro groups) to trace reaction pathways and identify rate-determining steps .

Q. What strategies are employed to study the structure-activity relationships of Bis(4-nitrophenyl)methanone derivatives in pharmacological applications?

- Methodological Answer :

- Derivatization : Synthesize analogs with substituents like halogens (e.g., fluorine ) or thiadiazole rings to modulate electron density and bioactivity.

- In vitro assays : Test anti-microbial activity via minimum inhibitory concentration (MIC) assays against Candida spp. or bacterial biofilms .

- Computational modeling : Use density functional theory (DFT) to correlate nitro group orientation with binding affinity to target enzymes (e.g., α-amylase ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.